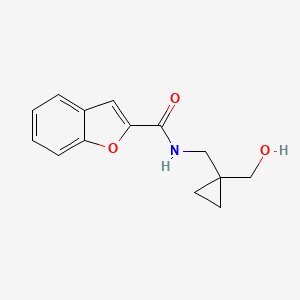

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The chemical structure of benzofuran is composed of fused benzene and furan rings .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One approach involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Molecular Structure Analysis

The molecular structure of benzofuran is composed of fused benzene and furan rings . The versatility and unique physicochemical properties of benzofuran make it an important basis for medicinal chemistry .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Aplicaciones Científicas De Investigación

Inflammasome Inhibition

The compound has been explored as an inhibitor of the NLRP3 inflammasome, a cytosolic multiprotein complex associated with neuroinflammatory diseases such as Parkinson’s disease, Alzheimer’s disease, and HIV-associated dementia . Inhibition of NLRP3 activation could be a promising therapeutic strategy for these conditions.

Neuroinflammation Modulation

Given its potential role in neuroinflammation, this compound may influence microglia-mediated responses. By targeting IL-1β production and downstream proinflammatory factors (such as TNF-α, iNOS, COX-2, and IL-6), it could mitigate neuronal cell death and injuries .

Protodeboronation Catalyst

In organic synthesis, pinacol boronic esters are valuable building blocks. Interestingly, this compound has been investigated as a catalyst for the protodeboronation of alkyl boronic esters, expanding its utility in synthetic chemistry .

Suzuki–Miyaura Coupling

The compound’s boron-containing moiety makes it relevant to Suzuki–Miyaura cross-coupling reactions. This widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction benefits from mild conditions and functional group tolerance .

Direcciones Futuras

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on developing novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

Propiedades

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-9-14(5-6-14)8-15-13(17)12-7-10-3-1-2-4-11(10)18-12/h1-4,7,16H,5-6,8-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBBRKMRSBVXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC3=CC=CC=C3O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2449568.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2449569.png)

![N-(4-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2449571.png)

![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)

![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)

![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)

![3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2449587.png)